Cas no 54404-02-3 (Benzenethiol, 2-bromo-5-chloro-)

Benzenethiol, 2-bromo-5-chloro- Chemical and Physical Properties
Names and Identifiers
-
- Benzenethiol, 2-bromo-5-chloro-
- 2-bromo-5-chlorobenzenethiol
- AT20839
- 54404-02-3
- CS-0217076
- AKOS027385863
- 2-Bromo-5-chlorobenzene-1-thiol
- SCHEMBL11742873
- FS-6372
- EN300-673808
- DTXSID10612916
- MFCD18379726
- 2-Bromo-5-chloro-benZenethiol
-
- MDL: MFCD18379726
- Inchi: InChI=1S/C6H4BrClS/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
- InChI Key: NHVLJECEOUZTJE-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1Cl)S)Br
Computed Properties
- Exact Mass: 221.89062
- Monoisotopic Mass: 221.891
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 1A^2
- XLogP3: 3.4
Experimental Properties
- PSA: 0
Benzenethiol, 2-bromo-5-chloro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1287746-2.5g |
2-Bromo-5-chlorobenzenethiol |
54404-02-3 | 97% | 2.5g |
¥26834.00 | 2024-05-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1287746-1g |
2-Bromo-5-chlorobenzenethiol |
54404-02-3 | 97% | 1g |
¥13665.00 | 2024-05-09 | |
Fluorochem | 062559-1g |
2-Bromo-5-chlorobenzenethiol |
54404-02-3 | 95% | 1g |
£219.00 | 2022-02-28 | |
1PlusChem | 1P01BL1B-5g |
2-BROMO-5-CHLOROBENZENETHIOL |
54404-02-3 | 95% | 5g |
$2157.00 | 2024-04-30 | |
A2B Chem LLC | AW19295-2.5g |
2-Bromo-5-chlorobenzenethiol |
54404-02-3 | 95% | 2.5g |
$1550.00 | 2024-04-19 | |
A2B Chem LLC | AW19295-1g |
2-Bromo-5-chlorobenzenethiol |
54404-02-3 | 95% | 1g |
$888.00 | 2024-04-19 | |
Crysdot LLC | CD12062850-1g |
2-Bromo-5-chlorobenzenethiol |
54404-02-3 | 97% | 1g |
$750 | 2024-07-24 | |
1PlusChem | 1P01BL1B-100mg |
2-BROMO-5-CHLOROBENZENETHIOL |
54404-02-3 | 95% | 100mg |
$272.00 | 2024-04-30 | |
1PlusChem | 1P01BL1B-500mg |
2-BROMO-5-CHLOROBENZENETHIOL |
54404-02-3 | 95% | 500mg |
$627.00 | 2024-04-30 | |
eNovation Chemicals LLC | D595442-5g |
2-Bromo-5-chlorobenzenethiol |
54404-02-3 | 97% | 5g |
$785 | 2025-02-19 |
Benzenethiol, 2-bromo-5-chloro- Related Literature
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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2. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
Additional information on Benzenethiol, 2-bromo-5-chloro-
BENZENTHIOLO, 2-BROMO-5-CHLORO-
Benzenethiol, 2-bromo-5-chloro-, also known by its CAS number 54404-02-3, is a synthetic organic compound that has garnered significant attention in the fields of biomedical research, pharmaceutical development, and chemical synthesis. This molecule belongs to the family of thiols, which are compounds containing a sulfur-hydroxyl group (-SH). The presence of halogen substituents (bromo and chloro) at specific positions on the benzene ring makes this compound particularly interesting for various applications.
Recent studies have highlighted the potential of 2-bromo-5-chlorobenzenethiol in drug discovery due to its unique chemical properties. The molecule's structure allows it to act as a versatile building block in the synthesis of more complex compounds, including those with anticancer, antimicrobial, and anti-inflammatory activities. Researchers have also explored its use in targeted drug delivery systems, where the halogen substituents can serve as functional groups for further chemical modifications.
In terms of biological activity, this compound has shown promise in preliminary assays as a potential inhibitor of certain enzymatic pathways involved in diseases such as cancer and inflammation. Its thiol group is particularly reactive, enabling it to participate in various biochemical interactions. This reactivity, combined with the electron-withdrawing effects of the bromo and chloro substituents, makes it a valuable tool in medicinal chemistry.
The synthesis of Benzenethiol, 2-bromo-5-chloro-, typically involves multi-step organic reactions. Starting from bromobenzene or chlorobenzene derivatives, the introduction of the thiol group requires careful control over reaction conditions to ensure stereochemical integrity and purification efficiency. Modern synthetic methods often employ catalytic systems and green chemistry principles to optimize yield and minimize environmental impact.
One of the most exciting developments in this field is the exploration of nanotechnology applications for Benzenethiol, 2-bromo-5-chloro-. Scientists have investigated its use as a functionalizing agent in the creation of nanoparticle drug delivery systems. The compound's ability to form strong bonds with metal surfaces makes it a candidate for modifying nanoparticles, thereby enhancing their stability and targeting capabilities.
Furthermore, this compound has been studied for its role in biological imaging. Its thiol group can be utilized to attach fluorescent or magnetic resonance imaging (MRI) contrast agents, enabling real-time tracking of molecular interactions within biological systems. This property holds immense potential for advancing diagnostic tools and theranostic platforms.
Despite its promising applications, the safety and toxicity profiles of Benzenethiol, 2-bromo-5-chloro- remain under investigation. Preliminary toxicological studies have indicated that the compound may exhibit cytotoxicity at higher concentrations, necessitating further research to determine safe dosage ranges and mechanisms of action.
Looking ahead, the integration of Benzenethiol, 2-bromo-5-chloro- into personalized medicine frameworks is a key area of exploration. Its versatility in chemical modification suggests that it could be tailored to meet the specific needs of individual patients, offering a highly customized therapeutic approach.
In summary, Benzenethiol, 2-bromo-5-chloro-, CAS number 54404-02-3, represents an important compound in contemporary biomedical research. Its unique combination of structural features and reactivity positions it at the forefront of innovations in drug development, nanotechnology, and diagnostics. As scientific advancements continue to unlock new possibilities, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare.
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